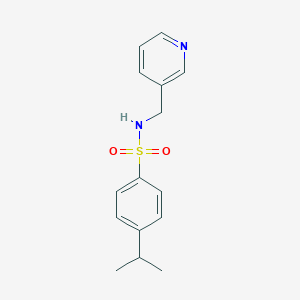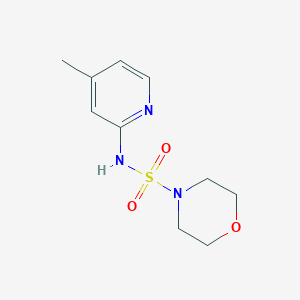
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide, commonly known as Methylmorpholine sulfonamide (MMS), is a chemical compound used in scientific research for its unique properties. MMS is a white crystalline powder that is soluble in water and organic solvents. It is synthesized by the reaction of 4-methyl-2-pyridinecarboxylic acid with morpholine and sulfamic acid. MMS has a wide range of applications in scientific research due to its ability to inhibit specific enzymes and proteins.
作用機序
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide acts as an inhibitor of specific enzymes and proteins by binding to their active sites and preventing them from carrying out their normal functions. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is a sulfonamide compound, which means it contains a sulfonamide group (-SO2NH2) that can form hydrogen bonds with amino acid residues in the active site of enzymes and proteins. The binding of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide to the active site of an enzyme or protein can disrupt its normal function and lead to a decrease in activity.
Biochemical and Physiological Effects:
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body. Inhibition of topoisomerase II by N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide can lead to DNA damage and cell death. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the function of these enzymes and proteins in a controlled manner. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the limitations of using N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in lab experiments is its potential for off-target effects. Due to its ability to bind to a wide range of proteins and enzymes, N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide may inhibit other proteins or enzymes that are not intended targets. This can lead to unintended effects and make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research involving N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide. One area of interest is the development of more selective inhibitors that target specific enzymes or proteins. This could lead to the development of new drugs for the treatment of various diseases.
Another area of interest is the study of the physiological effects of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide in animal models. This could provide valuable insights into the potential therapeutic uses of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide and its mechanism of action.
Overall, N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide is a valuable tool compound for scientific research due to its ability to selectively inhibit specific enzymes and proteins. Further research is needed to fully understand its potential therapeutic uses and to develop more selective inhibitors.
合成法
The synthesis of N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with morpholine and sulfamic acid. The reaction takes place in the presence of a catalyst and requires careful monitoring of temperature and pH. The resulting product is a white crystalline powder that is purified through recrystallization and filtration.
科学的研究の応用
N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has a wide range of applications in scientific research, including biochemistry, pharmacology, and medicinal chemistry. It is commonly used as a tool compound to inhibit specific enzymes and proteins. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has been shown to inhibit the activity of carbonic anhydrase, a zinc-containing enzyme that plays a critical role in regulating acid-base balance in the body. N-(4-methyl-2-pyridinyl)-4-morpholinesulfonamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
特性
分子式 |
C10H15N3O3S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
N-(4-methylpyridin-2-yl)morpholine-4-sulfonamide |
InChI |
InChI=1S/C10H15N3O3S/c1-9-2-3-11-10(8-9)12-17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3,(H,11,12) |
InChIキー |
UHQPIDNNMYABIF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCOCC2 |
正規SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
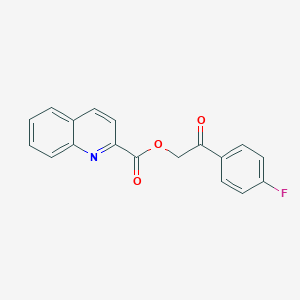
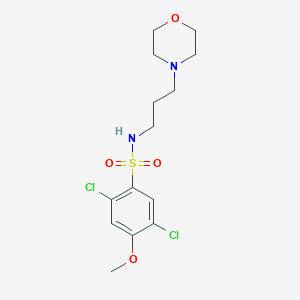

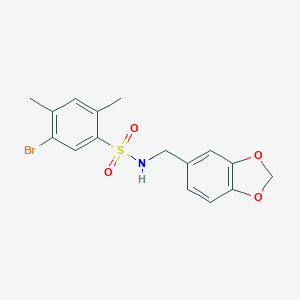


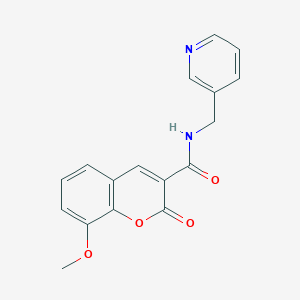
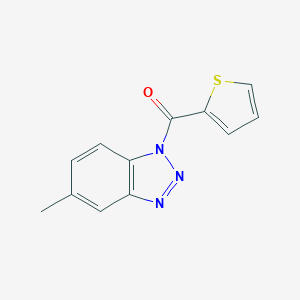

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

